N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-phenoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

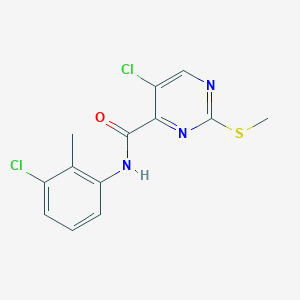

Molecular Structure Analysis

The molecular structure of this compound would likely include the oxadiazole ring attached to a phenyl group via a methylene (CH2) linker, with a phenoxy group also attached to the methylene .Chemical Reactions Analysis

Oxadiazoles can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Scientific Research Applications of 1,3,4-Oxadiazole Derivatives

Pharmacological Significance

The 1,3,4-oxadiazole ring, a component of the specified compound, is notable in medicinal chemistry for its versatile pharmacological properties. Studies have highlighted the therapeutic worth of 1,3,4-oxadiazole tailored compounds, showing a wide range of bioactivities including anticancer, antifungal, antibacterial, antitubercular, and anti-inflammatory effects among others. These compounds bind effectively to various enzymes and receptors due to their structural features, facilitating interactions through weak bonds in biological systems (Verma et al., 2019).

Antimicrobial Properties

The antimicrobial activities of 1,3,4-oxadiazole derivatives have been extensively reviewed, showcasing their potential as promising agents against a broad spectrum of microbial threats. These derivatives have been found to possess significant antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral activities, often exceeding the efficacy of existing antibiotics and antimicrobials. This highlights their potential in addressing the growing concern of antimicrobial resistance (Glomb & Świątek, 2021).

Role in New Drug Development

The structural presence of the 1,3,4-oxadiazole nucleus is increasingly significant in the development of new pharmaceuticals. Its incorporation into drug molecules has been associated with enhanced pharmacological activities, serving as bioisosteres for carboxylic acids, carboxamides, and esters. The 1,3,4-oxadiazole core is actively researched for its potential in yielding safer and more effective therapeutic agents, thereby supporting the ongoing quest for novel drug candidates (Rana et al., 2020).

Mécanisme D'action

Target of Action

The compound N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenoxybenzamide, a derivative of 1,2,4-oxadiazole, has been found to exhibit a broad spectrum of biological activities 1,2,4-oxadiazole derivatives have been reported to show activity against various targets such as bacteria, fungus, and plant-parasitic nematodes .

Mode of Action

1,2,4-oxadiazole derivatives have been reported to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . They also showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can affect a wide range of biological pathways due to their broad-spectrum biological activities .

Result of Action

The compound has been found to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . It also showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-12-19-16(23-20-12)11-18-17(21)13-7-9-15(10-8-13)22-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQUGYYLZXFFPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(trifluoromethoxy)phenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2884399.png)

![4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B2884400.png)

![ethyl 6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884402.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-phenethylacetamide](/img/structure/B2884403.png)

![6-[5-[2-(2-Methylphenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2884405.png)

![Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B2884411.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2884413.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride](/img/structure/B2884415.png)

![[2,4'-Bi-2H-pyran]-4-ol, octahydro-](/img/structure/B2884416.png)